molecular formula C13H17NO3 B12946968 Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate CAS No. 191110-51-7

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate

Cat. No.: B12946968
CAS No.: 191110-51-7
M. Wt: 235.28 g/mol
InChI Key: BLIFIRBMNJGFET-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound is characterized by a cyclobutane ring substituted with an amino group, a benzyloxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to certain targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)cyclobutanecarboxylate: Similar structure but lacks the amino group.

    Methyl 1-amino-3-hydroxy-cyclobutanecarboxylate: Similar structure but has a hydroxy group instead of a benzyloxy group.

Uniqueness

Methyl 1-amino-3-benzyloxy-cyclobutanecarboxylate is unique due to the presence of both an amino group and a benzyloxy group on the cyclobutane ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 1-amino-3-phenylmethoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12(15)13(14)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIFIRBMNJGFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210076
Record name Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191110-51-7
Record name Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191110-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-amino-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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